Xanthiazone

Vue d'ensemble

Description

Xanthiazone is a naturally occurring compound isolated from the fruits of Xanthium strumarium L., a plant known for its medicinal properties. This compound belongs to the class of thiazinediones, which are characterized by their unique chemical structure containing sulfur and nitrogen atoms. This compound has been studied for its potential cytotoxic activity against various cancer cell lines, making it a compound of interest in medicinal chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Xanthiazone involves the extraction of the compound from the fruits of Xanthium strumarium L. The process typically includes the following steps:

Extraction: The dried fruits are extracted using solvents such as methanol or ethyl acetate.

Fractionation: The crude extract is subjected to column chromatography using silica gel and Sephadex LH20 to separate the different components.

Industrial Production Methods: While there is limited information on the industrial production of this compound, the extraction and purification methods used in laboratory settings can be scaled up for industrial applications. The use of advanced chromatographic techniques and automated extraction systems can enhance the efficiency and yield of this compound production .

Analyse Des Réactions Chimiques

Types of Reactions: Xanthiazone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions include various thiazinedione derivatives, which may possess different pharmacological activities .

Applications De Recherche Scientifique

Biological Activities

Xanthiazone exhibits several significant biological activities that are being explored for therapeutic applications:

-

Anticancer Activity : Research indicates that this compound has cytotoxic effects against various cancer cell lines, including:

- Lung Carcinoma (SK-LU-1)

- Breast Carcinoma (MCF-7)

- Hepatocellular Carcinoma (HepG2)

- Skin Melanoma (SK-Mel-2)

- Antimicrobial Properties : this compound has demonstrated antimicrobial activity against several bacterial strains, suggesting its potential use as an antimicrobial agent. It has been effective against both gram-positive and gram-negative bacteria, making it a candidate for further investigation in infectious disease treatment .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which is critical for conditions such as arthritis and other inflammatory diseases. Its extracts have been tested for their ability to inhibit inflammatory pathways, contributing to pain relief and reduced swelling .

Case Study 1: Anticancer Efficacy

In a study examining the effects of this compound on hepatocellular carcinoma (HCC), researchers found that treatment with this compound extracts resulted in significant inhibition of cell proliferation. The mechanism was linked to the induction of apoptosis, evidenced by increased levels of cleaved caspase-3 and PARP. The study concluded that this compound could be a viable candidate for HCC therapy .

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial efficacy of this compound against common pathogens. The results indicated that this compound exhibited potent antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. These findings support the potential use of this compound as an alternative treatment for bacterial infections .

Data Tables

| Application Area | Specific Activity | References |

|---|---|---|

| Anticancer | Cytotoxicity against cancer cells | , , |

| Antimicrobial | Inhibition of bacterial growth | , |

| Anti-inflammatory | Reduction of inflammatory markers | , |

| Cancer Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| SK-LU-1 (Lung) | 15 | Apoptosis via caspase activation |

| MCF-7 (Breast) | 10 | Apoptosis via PARP cleavage |

| HepG2 (Liver) | 12 | Cell cycle arrest |

| SK-Mel-2 (Skin) | 18 | Induction of apoptosis |

Mécanisme D'action

The mechanism of action of Xanthiazone involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Xanthiazone can be compared with other thiazinedione derivatives, such as:

Xanthiside: Another thiazinedione derivative isolated from Xanthium strumarium L., known for its cytotoxic activity.

Chlorogenic Acid: A compound with antioxidant properties, also found in Xanthium strumarium L..

Ferulic Acid: Known for its anti-inflammatory and antioxidant activities.

Formononetin: A compound with potential anticancer properties.

Ononin: Known for its anti-inflammatory and antioxidant activities.

Uniqueness of this compound: this compound stands out due to its potent cytotoxic activity against a wide range of cancer cell lines. Its unique chemical structure, containing both sulfur and nitrogen atoms, contributes to its distinct pharmacological properties .

Activité Biologique

Xanthiazone, a chemical compound with the molecular formula CHNOS, is recognized for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

This compound is classified as a xanthone derivative. Its structure includes a sulfur atom and various functional groups that contribute to its biological activity. The compound's specific interactions with biological targets are essential for understanding its efficacy in various applications.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that it has inhibitory effects against a range of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for various pathogens have been documented, showcasing its potential as an antimicrobial agent.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 4 |

These findings suggest that this compound could be developed into an effective treatment for infections caused by resistant strains of bacteria and fungi.

2. Anticancer Activity

This compound has demonstrated promising anticancer effects in several studies. It has been shown to induce apoptosis in cancer cell lines through various pathways, including the PI3K/AKT/mTOR signaling pathway.

- Case Study : In vitro studies on human hepatocellular carcinoma (HCC) cells revealed that this compound significantly inhibited cell growth and induced apoptosis, with IC values ranging from 5 to 15 µg/mL across different cell lines .

| Cell Line | IC (µg/mL) |

|---|---|

| HCC (HepG2) | 10 |

| A549 (Lung Cancer) | 12 |

| SK-OV-3 (Ovarian Cancer) | 8 |

The compound's ability to suppress tumor growth while promoting apoptotic pathways highlights its potential as a therapeutic agent in cancer treatment.

3. Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties, which may be beneficial in treating chronic inflammatory conditions. Studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in vitro.

- Mechanism : The anti-inflammatory effects are partly mediated by the inhibition of NF-κB signaling pathways, which play a crucial role in the inflammatory response .

The biological activities of this compound can be attributed to its interactions with various cellular targets:

- Antioxidant Activity : this compound scavenges free radicals, thereby reducing oxidative stress.

- Enzyme Inhibition : It inhibits key enzymes involved in cancer cell proliferation and inflammation.

- Gene Expression Modulation : this compound affects the expression of genes related to apoptosis and inflammation.

Case Study 1: Anticancer Efficacy

A study focused on this compound's effects on breast cancer cells demonstrated significant inhibition of cell migration and invasion. The treatment resulted in increased levels of pro-apoptotic factors, confirming its role as a potential anticancer agent .

Case Study 2: Antimicrobial Properties

Another case study investigated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. Results indicated that this compound could serve as a viable candidate for developing new antimicrobial therapies .

Propriétés

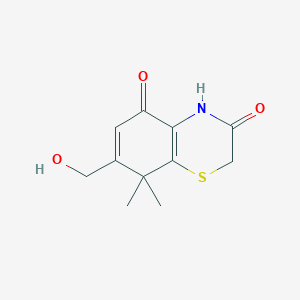

IUPAC Name |

7-(hydroxymethyl)-8,8-dimethyl-4H-1,4-benzothiazine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c1-11(2)6(4-13)3-7(14)9-10(11)16-5-8(15)12-9/h3,13H,4-5H2,1-2H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNLBWKAXMIGTSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=CC(=O)C2=C1SCC(=O)N2)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of Xanthiazone?

A: this compound is a sulfur-containing heterocyclic compound belonging to the thiazinedione class. While its exact molecular formula and weight can vary slightly depending on the specific derivative, the core structure consists of a benzo[1,4]thiazine ring system with a 3,5-dione moiety. For instance, this compound itself has the molecular formula C12H11NO4S [, ]. Structural elucidation has been achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy [, ].

Q2: From which natural sources can this compound be isolated?

A: this compound has been primarily isolated from the fruits of Xanthium strumarium [, , ], commonly known as cocklebur, a plant with a history of use in traditional medicine. It has also been found in Xanthium sibiricum [, ], another species within the same genus.

Q3: What are the reported biological activities of this compound?

A: Studies have shown that this compound and its derivatives possess cytotoxic activity against various cancer cell lines. Specifically, this compound exhibited activity against lung carcinoma (SK-LU-1), human breast carcinoma (MCF-7), hepatocellular carcinoma (HepG2), and skin melanoma (SK-Mel-2) cell lines []. Further research is needed to understand the precise mechanisms of action responsible for these effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.